molecular formula C17H12ClNOS B11067787 8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline

8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline

Cat. No.: B11067787
M. Wt: 313.8 g/mol
InChI Key: OWACUQJRJQJZSQ-UHFFFAOYSA-N
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Description

8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline is a heterocyclic compound that features a unique fusion of quinoline and oxathiine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline with phenylthiol in the presence of a base, followed by cyclization with an oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro or phenyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline is unique due to its fused oxathiine-quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12ClNOS

Molecular Weight

313.8 g/mol

IUPAC Name

8-chloro-10-phenyl-2,3-dihydro-[1,4]oxathiino[2,3-b]quinoline

InChI

InChI=1S/C17H12ClNOS/c18-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)16-17(19-14)20-8-9-21-16/h1-7,10H,8-9H2

InChI Key

OWACUQJRJQJZSQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C3=C(C=CC(=C3)Cl)N=C2O1)C4=CC=CC=C4

Origin of Product

United States

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